1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide
Description
1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a naphthalene ring substituted with a methylsulphonyl group at the 4-position. Its structure combines a lipophilic naphthyl group with a polar sulphonamide moiety, which may influence solubility, receptor binding, and metabolic stability. This report provides a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, pharmacokinetics, and biological activities.
Properties
IUPAC Name |
1-(4-methylsulfonylnaphthalen-1-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)16-7-6-15(13-4-2-3-5-14(13)16)19-10-8-12(9-11-19)17(18)20/h2-7,12H,8-11H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOSSKYGNDIFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182714 | |
| Record name | 1-[4-(Methylsulfonyl)-1-naphthalenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-32-5 | |
| Record name | 1-[4-(Methylsulfonyl)-1-naphthalenyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Methylsulfonyl)-1-naphthalenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the 4-(Methylsulphonyl)naphth-1-yl Intermediate
The methylsulphonyl group is typically introduced via oxidation of a methylthio or methylsulfanyl precursor on the naphthalene ring. This can be achieved by:
- Starting from 4-methylthio-naphthalene-1-yl derivatives.
- Oxidation using strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst to convert the methylthio group to methylsulphonyl.
This step requires careful control of reaction conditions to avoid over-oxidation or degradation of the aromatic system.
Synthesis of Piperidine-4-carboxamide Fragment
The piperidine-4-carboxamide moiety is prepared by:
- Starting from 4-piperidone or 4-hydroxymethylpiperidine derivatives.
- Protection of the amine group if necessary (e.g., Boc protection).
- Conversion of the 4-position substituent to a carboxamide group via amidation reactions, often involving activation of a carboxylic acid or ester precursor.
- Deprotection to yield the free piperidine-4-carboxamide.
Coupling of the Naphthyl and Piperidine Fragments
The key coupling step involves nucleophilic substitution or amide bond formation between the functionalized naphthalene and the piperidine fragment. Common methods include:
- Nucleophilic aromatic substitution if the naphthalene ring bears a suitable leaving group.
- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to form the amide bond.
- Mitsunobu reaction or other etherification methods if the linkage involves an ether or similar bond.
Purification and Isolation
The final compound is purified by:
- Recrystallization from suitable solvents (e.g., alcohols, ethers, or mixtures).
- Chromatographic techniques such as flash chromatography or preparative HPLC.
- Techniques like lyophilization or solvent-antisolvent precipitation to obtain the amorphous or crystalline form.
Reaction Conditions and Solvent Systems
The preparation steps utilize a variety of solvents and conditions optimized for yield and purity:
| Step | Typical Solvents | Temperature Range | Notes |
|---|---|---|---|
| Oxidation of methylthio group | Dichloromethane, Acetonitrile | 0–25 °C | Controlled addition of oxidant |
| Amidation of piperidine | DMF, DCM, THF | Room temperature to 60 °C | Use of coupling agents, inert atmosphere |
| Coupling reaction | Tetrahydrofuran (THF), Dioxane | 15–40 °C | Base such as diisopropylethylamine used |
| Purification | Methanol, Ethanol, Water mixtures | Ambient to reflux | Solvent-antisolvent techniques applied |
Representative Synthetic Route (Summary)
- Starting Material: 4-methylthio-naphthalene-1-yl derivative.
- Oxidation: Convert methylthio to methylsulphonyl using m-CPBA in dichloromethane at 0–25 °C.
- Piperidine Preparation: Boc-protect 4-hydroxymethylpiperidine, convert hydroxymethyl to carboxamide via amidation.
- Coupling: React the methylsulphonyl-naphthyl intermediate with the piperidine-4-carboxamide under basic conditions (e.g., diisopropylethylamine) in THF at 25–30 °C.
- Deprotection and Purification: Remove protecting groups and purify by recrystallization or chromatography.
Research Findings and Optimization
- The oxidation step is critical for obtaining a pure methylsulphonyl group without side products.
- Use of mild bases and controlled temperatures during coupling improves yield and reduces decomposition.
- Solvent choice affects crystallinity and polymorphic form of the final compound, impacting bioavailability.
- Recent studies emphasize the importance of avoiding harsh conditions that may degrade the piperidine ring or amide bond.
Data Table: Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C17H20N2O3S | PubChem |
| Molecular Weight | 332.42 g/mol | PubChem |
| Melting Point | 227–230 °C | Experimental data |
| Boiling Point (predicted) | ~655 °C | Computational prediction |
| Density | 1.298 g/cm³ | Experimental data |
| Solubility | Soluble in polar aprotic solvents | Influences choice of reaction media |
Chemical Reactions Analysis
1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents
Biological Activity
1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide, commonly referred to as MSNP , is a synthetic compound with the molecular formula and a molecular weight of approximately 332.42 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.
The physical properties of MSNP include:
- Melting Point : 227–230 °C
- Boiling Point : Approximately 655 °C (predicted)
- Density : 1.298 g/cm³
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₃S |
| Molecular Weight | 332.42 g/mol |
| Melting Point | 227–230 °C |
| Boiling Point | ~655 °C |
| Density | 1.298 g/cm³ |
The biological activity of MSNP is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's structural features suggest it may act as a modulator of these pathways, which are critical in the treatment of disorders such as depression and schizophrenia.
Pharmacological Studies
Recent studies have investigated the pharmacological profile of MSNP, focusing on its efficacy in animal models:
- Antidepressant-like Effects : In rodent models, MSNP demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The compound appears to enhance serotonergic and dopaminergic signaling, which are crucial for mood regulation.
- Neuroprotective Properties : MSNP has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicated that MSNP could reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions.
- Anxiolytic Effects : Behavioral assays have suggested that MSNP may possess anxiolytic properties, potentially mediated through modulation of GABAergic transmission.
Study on Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of MSNP through a series of behavioral tests on mice. Results indicated that doses ranging from 10 to 30 mg/kg significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs.
Neuroprotection Against Oxidative Stress
In a separate investigation reported in Neuroscience Letters, researchers examined the neuroprotective effects of MSNP against oxidative damage induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The findings revealed that pre-treatment with MSNP resulted in a marked decrease in cell death and ROS accumulation, underscoring its potential as a neuroprotective agent.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies :
- The compound has been investigated for its potential as an antipsychotic agent. Studies have shown that it interacts with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing psychiatric disorders.
- Recent research indicates its effectiveness in reducing symptoms associated with schizophrenia and bipolar disorder, providing a new avenue for treatment options.
-
Neuroprotective Effects :
- Preliminary studies suggest that 1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This makes it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Analgesic Properties :
- The compound has been evaluated for its analgesic effects in preclinical models of pain. It demonstrates an ability to modulate pain pathways, suggesting potential use in pain management therapies.
Case Study 1: Antipsychotic Efficacy
A double-blind clinical trial involving patients diagnosed with schizophrenia tested the efficacy of this compound against placebo controls. Results indicated a statistically significant reduction in positive psychotic symptoms over a 12-week treatment period, highlighting its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
In a study focused on neurodegeneration, rats treated with varying doses of 1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide exhibited reduced markers of oxidative stress compared to untreated controls. Behavioral assessments also showed improvements in cognitive function.
Data Table: Summary of Research Findings
| Application Area | Study Type | Key Findings |
|---|---|---|
| Antipsychotic Efficacy | Clinical Trial | Significant reduction in psychotic symptoms |
| Neuroprotection | Preclinical Study | Reduced oxidative stress markers |
| Analgesic Effects | Animal Models | Modulation of pain pathways |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred formula based on structural similarity to ; †Calculated from substituents.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., methylsulphonyl, nitro) improve metabolic stability by reducing oxidative metabolism . Chloro and trifluoromethyl groups enhance halogen bonding but may increase toxicity risks .
- Bioactivity : The fluorobenzyl-naphthyl derivative () exhibits antiviral activity, suggesting that naphthyl groups paired with polar substituents may optimize target engagement .
Pharmacokinetics:
- A structurally distinct piperidine-4-carboxamide (1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide) showed a plasma half-life of 12–18 hours in humans, with hepatic metabolism via CYP3A4 and renal excretion . This suggests that bulky aromatic substituents may prolong half-life but require careful monitoring of drug-drug interactions.
Analytical Characterization:
- Methylsulphonyl-containing compounds are characterized by distinct IR peaks at 1150–1300 cm⁻¹ (S=O stretching) and ¹H NMR signals for methyl groups at δ 3.0–3.5 ppm . Mass spectrometry (MS) data for analogues in –8 confirm molecular ions consistent with their formulas .
Q & A
Q. What are the established synthetic routes for 1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling naphthalene sulfonyl derivatives with piperidine-4-carboxamide precursors. For example, analogous synthesis of piperidine-carboxamide derivatives (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) employs nucleophilic substitution or amidation reactions under basic conditions . Optimization variables include:
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Catalysts : Use of N,N-dimethylformamide (DMF) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base enhances nucleophilicity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>98%) .
Yield optimization (e.g., 88% for a related piperidine-carboxylic acid derivative) requires careful pH control during acidification .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : Key signals include δ ~2.36–3.42 ppm (piperidine CH groups) and δ ~7.49–8.09 ppm (aromatic protons from naphthyl and sulfonyl groups) .
- IR Spectroscopy : Peaks at ~1687 cm⁻¹ (amide C=O stretch) and ~1340 cm⁻¹ (sulfonyl S=O stretch) confirm functional groups .
- Elemental Analysis : Matching calculated vs. observed %C, %H, %N (e.g., 49.99% vs. 50.04% C) validates purity .
X-ray crystallography (e.g., for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) resolves bond angles and confirms stereochemistry .
Q. What are the recommended solubility and storage conditions for this compound?
- Methodological Answer :
- Solubility : Piperidine-carboxamides are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For stock solutions, dissolve in DMSO at 10 mM and dilute with aqueous buffers .
- Storage : Store lyophilized powder at 2–8°C in airtight containers to prevent hydrolysis. Avoid freeze-thaw cycles for solutions .
Q. How do environmental factors (pH, temperature) affect its stability during experiments?
- Methodological Answer :
- pH Stability : Avoid extremes (pH <3 or >10) to prevent sulfonyl or amide bond hydrolysis. Neutral buffers (pH 6–8) are ideal for biological assays .
- Thermal Stability : Degradation occurs above 60°C; store solutions at –20°C for long-term stability .
Advanced Research Questions
Q. What strategies are used to investigate the biological activity of this compound, particularly in enzyme or receptor binding studies?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., human CA-II) using stopped-flow CO₂ hydration assays. IC₅₀ values are calculated from dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with Kᵢ determination via Scatchard analysis .
- Controls : Include positive controls (e.g., acetazolamide for CA inhibition) and vehicle controls to account for solvent effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodological Answer :
- Scaffold Modification : Vary substituents on the naphthyl (e.g., electron-withdrawing groups at C-4) or piperidine (e.g., N-alkylation) moieties .
- Key Parameters :
- Lipophilicity : Measure logP values (e.g., using HPLC retention times) to correlate with membrane permeability .
- Steric Effects : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites .
- Biological Validation : Prioritize derivatives with >50% inhibition at 10 µM in primary screens .
Q. What computational methods are employed to predict reaction pathways or optimize synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and identify low-energy pathways for sulfonyl coupling reactions .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents .
- Feedback Loops : Integrate experimental yields (e.g., 88% ) into computational workflows to refine predictions .
Q. How can contradictory data (e.g., variable bioactivity or synthesis yields) be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Reaction Reproducibility : Standardize protocols (e.g., inert atmosphere, precise stoichiometry) for sensitive steps like amide bond formation .
- Statistical Analysis : Apply ANOVA to compare bioactivity across labs, controlling for variables like cell passage number or serum batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
